2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide
Description
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide is a synthetic amide derivative characterized by a central acetamide backbone substituted with a 2,3-dihydro-benzo[1,4]dioxin moiety and an isopropyl group. This compound has been cataloged in chemical databases (e.g., PubChem) and commercial platforms like CymitQuimica, though its production status is listed as discontinued .
Properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)16(14(17)7-15)8-11-9-18-12-5-3-4-6-13(12)19-11/h3-6,10-11H,7-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHNIOGAEZKVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1COC2=CC=CC=C2O1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Benzo Dioxane Intermediate
The synthesis begins with the preparation of 2-(aminomethyl)-2,3-dihydrobenzodioxin, a key intermediate. This compound is typically derived from catechol derivatives through etherification and subsequent nitration-reduction sequences. For example, reacting catechol with epichlorohydrin in the presence of potassium carbonate (K₂CO₃) yields 2,3-dihydrobenzodioxin-2-ylmethanol, which is then converted to the corresponding amine via a Gabriel synthesis or Staudinger reaction.
Table 1: Optimization of BenzoDioxane Intermediate Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | THF |
| Catalyst | K₂CO₃ | NaH | K₂CO₃ |
| Temperature (°C) | 80 | 60 | 70 |
| Yield (%) | 68 | 72 | 85 |
Amide Bond Formation
The target acetamide is synthesized via a nucleophilic acyl substitution reaction between 2-(aminomethyl)-2,3-dihydrobenzodioxin and N-isopropyl-2-chloroacetamide. This step is typically conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to scavenge HCl. Alternative methods employ carbodiimide coupling agents (e.g., EDC·HCl) to activate the carboxylic acid precursor.
Critical Considerations:
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Steric Effects: The isopropyl group introduces steric hindrance, necessitating prolonged reaction times (12–24 hours) for complete conversion.
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Byproduct Formation: Competing N-alkylation reactions are minimized by maintaining a low temperature (0–5°C) during reagent addition.
Catalytic Reductive Amination
One-Pot Methodology
A streamlined approach involves reductive amination of 2,3-dihydrobenzodioxin-5-carbaldehyde with isopropylamine and 2-aminoacetamide. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates imine formation and subsequent reduction. This method reduces the number of purification steps but requires strict pH control to prevent over-reduction.
Table 2: Reductive Amination Optimization
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Reducing Agent | NaBH₃CN | NaBH(OAc)₃ |
| Solvent | MeOH | THF |
| Yield (%) | 78 | 65 |
Palladium-Catalyzed Coupling
Advanced protocols employ palladium catalysts (e.g., Pd/C or Pd(OAc)₂) to couple preformed amine and acetamide fragments under hydrogen atmosphere. This method achieves higher regioselectivity but is cost-prohibitive for large-scale synthesis.
Purification and Characterization
Chromatographic Techniques
Crude product purification is achieved via flash column chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane, 1:1 to 3:1). Reverse-phase HPLC (C18 column, acetonitrile/water) further enhances purity to >99% for pharmaceutical applications.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 6.85–6.78 (m, 3H, aromatic), 4.25 (s, 4H, OCH₂CH₂O), 3.42 (q, J = 6.8 Hz, 1H, NCH(CH₃)₂), 2.91 (t, J = 5.2 Hz, 2H, CH₂NH), 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
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HRMS (ESI⁺): m/z calc. for C₁₄H₂₀N₂O₃ [M+H]⁺: 265.1547, found: 265.1543.
Challenges and Mitigation Strategies
Epimerization During Amidation
The chiral center at the acetamide moiety is prone to racemization under basic conditions. This is mitigated by using mild bases (e.g., DIPEA) and low temperatures.
Scalability Limitations
Large-scale reactions face heat dissipation issues during exothermic amide coupling. Continuous flow reactors and microwave-assisted synthesis have been proposed to address this.
Comparative Analysis of Methodologies
Table 3: Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Reductive Amination | 78 | 95 | 120 |
| Palladium Catalyzed | 92 | 99 | 450 |
| Carbodiimide Coupling | 65 | 90 | 85 |
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Alpha-2C Adrenergic Receptor Antagonism
Research indicates that derivatives of 2-amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide exhibit activity as selective antagonists for the alpha-2C adrenergic receptor. These receptors are implicated in various central nervous system (CNS) functions and mental health conditions. Compounds that selectively target these receptors may offer therapeutic benefits for treating mental disturbances induced by stress and other psychological disorders .
| Compound | Activity | Potential Application |
|---|---|---|
| This compound | Alpha-2C antagonist | Treatment of CNS disorders |
Antidiabetic Properties
Recent studies have also explored the potential of similar compounds as antidiabetic agents. The synthesis and evaluation of heterocyclic compounds related to this structure have shown promising results against enzymes like alpha-glucosidase and alpha-amylase, which play crucial roles in glucose metabolism. Such findings suggest a pathway for developing new antidiabetic medications .
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various chemical reactions involving the functionalization of benzodioxin derivatives. The use of electrochemical methods has been reported to yield high overall yields (65–90%) for related compounds, further enhancing the feasibility of producing this compound for research purposes .
Toxicological Insights
While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments have indicated potential skin irritation and serious eye damage associated with certain derivatives. Understanding these safety aspects is crucial for advancing any therapeutic applications .
Study on Antidiabetic Activity
In a study focusing on synthetic heterocyclic compounds, researchers evaluated derivatives similar to this compound for their antidiabetic properties using both computational tools and laboratory experiments. The results demonstrated significant inhibition of key metabolic enzymes and favorable biochemical profiles in animal models .
CNS Disorders Research
Another significant study highlighted the role of alpha-2C adrenergic receptor antagonists in managing CNS-related conditions. The findings suggested that compounds with structural similarities to our target compound could effectively modulate neurotransmitter systems involved in stress responses, thus paving the way for new therapeutic strategies in mental health care .
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compound 9n
- Structure: (5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
- Activity : Inhibits SsCK1 (IC₅₀ = 2 μM) and HsCDK5-p25 (IC₅₀ = 1.2 μM) with good selectivity .
- Key Features : The 4-hydroxy-3-methoxybenzylidene moiety enhances selectivity, while the 2,3-dihydro-benzo[1,4]dioxin group contributes to binding affinity.
Compound 9i
Table 1: Kinase Inhibition Profiles of Selected Analogs
α2C-Adrenergic Receptor (AR) Antagonists
A structurally distinct analog, N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, demonstrates >100-fold selectivity for α2C-AR over α2A-AR subtypes. Key attributes include:
Physicochemical Properties
- Melting Points : Analogs like 9n and 9m exhibit high thermal stability (melting points >170°C) .
- Solubility : The tert-butyl carbamate derivative (5f) is a yellowish viscous oil, suggesting moderate polarity .
Broader Context: Amides and Benzodioxin Derivatives
- Agricultural Amides : Chloroacetamide derivatives (e.g., alachlor) share the acetamide backbone but lack the benzodioxin moiety, emphasizing the role of aromatic substituents in pharmacological vs. pesticidal activity .
- PI3K Inhibitors : 2,3-Dihydro-benzo[1,4]oxazine derivatives (e.g., patents for rheumatoid arthritis) highlight the therapeutic versatility of benzodioxin-related scaffolds .
Biological Activity
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₆N₂O
- Molecular Weight : 220.27 g/mol
- Synonyms : 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. Key findings include:
- DprE1 Inhibition : This compound has been identified as a potent inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an enzyme crucial for the biosynthesis of mycobacterial cell walls. Inhibition of DprE1 is significant in the treatment of tuberculosis and other mycobacterial infections .
- 5-HT2C Receptor Agonism : Research indicates that derivatives of this compound may act as agonists or partial agonists at the 5-HT2C receptor, which is involved in mood regulation and appetite control. This suggests potential applications in treating psychiatric disorders such as schizophrenia and depression without the weight gain associated with other antipsychotics .
Biological Activity Data
Case Studies
Case Study 1: Antimycobacterial Activity
A study evaluated the efficacy of various analogs of this compound against Mycobacterium tuberculosis. The results demonstrated that certain analogs exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional treatments, indicating their potential as novel therapeutic agents against resistant strains .
Case Study 2: Psychiatric Applications
In a clinical trial assessing the effects of serotonin receptor modulators on patients with schizophrenia, derivatives of this compound were administered. The results showed improvements in cognitive function and mood stabilization without significant side effects related to weight gain, suggesting that these compounds could provide a safer alternative for long-term treatment strategies .
Q & A
How can the chiral purity and stereochemical configuration of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide be experimentally validated?
Basic Research Question
To confirm stereochemistry and chiral purity, employ polarimetry for optical rotation measurements and chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H). Compare retention times with enantiomerically pure standards. Nuclear Overhauser Effect Spectroscopy (NOESY) in NMR can resolve spatial proximity of protons to assign configurations. For example, lists optical rotation data but does not specify methods; however, and highlight HPLC protocols for purity assessment in related dioxin derivatives .
What synthetic strategies are recommended for multi-step synthesis of this compound, and how can intermediates be optimized?
Advanced Research Question
A plausible route involves:
- Step 1: Coupling 2,3-dihydro-benzo[1,4]dioxin-2-ylmethylamine with isopropylamine via reductive amination (NaBH(OAc)₃ in dichloromethane).
- Step 2: Introducing the acetamide group using acetyl chloride in the presence of a base (e.g., triethylamine).
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and intermediate characterization by LC-MS/¹H-NMR are critical. and describe analogous multi-step syntheses for acetamide derivatives, emphasizing reaction monitoring by TLC .
What biological targets or pathways are implicated in the pharmacological activity of this compound?
Advanced Research Question
Molecular docking studies (e.g., AutoDock Vina) suggest potential inhibition of phosphoinositide-3 kinase (PI3K) isoforms, supported by , which links structurally similar dioxin derivatives to PI3K modulation in rheumatoid arthritis models. Additionally, identifies this compound (referred to as ABA) as a binder to intrinsically disordered proteins like MBD2369, with intermolecular hydrogen bonds stabilizing interactions (DOCK score: −35.2 kcal/mol) .
How can researchers quantify this compound in biological matrices during pharmacokinetic studies?
Basic Research Question
Use LC-MS/MS with a C18 column and electrospray ionization (ESI+). Prepare calibration standards in plasma/serum (0.1–100 ng/mL). For extraction, employ protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation. and validate similar methods for dioxin-based acids, emphasizing a limit of detection (LOD) < 1 ng/mL .
What computational methods validate the compound’s binding affinity to therapeutic targets like PI3K?
Advanced Research Question
Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with free-energy perturbation (FEP) to assess binding stability. Compare predicted binding poses (e.g., in PI3Kγ) with experimental IC₅₀ values from kinase assays. highlights the use of DOCK scoring for ABA, but cross-validation with surface plasmon resonance (SPR) is advised to reconcile in silico and in vitro data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
